N1-Ethyl vs. N1-Methyl Lipophilicity
The target compound's N1-ethyl substitution provides a calculated LogP advantage over the N1-methyl analog. For the target compound, a computed LogP of approximately -0.28 (estimated via AlogP or similar method) is based on the compound's molecular formula and is reported by AladdinSci . In contrast, the direct N1-methyl analog (CAS 2248401-83-2) has a vendor-reported LogP of -0.96 . This ~0.68 LogP unit increase indicates significantly higher lipophilicity, which is quantitatively meaningful for passive membrane permeability and pharmacokinetic profile tuning in early drug discovery.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | AlogP: ~-0.28 (reported by AladdinSci) |
| Comparator Or Baseline | 4-(Dimethylphosphoryl)-1-methyl-1H-pyrazol-5-amine (CAS 2248401-83-2): LogP = -0.96 |
| Quantified Difference | ΔLogP ≈ +0.68 (target more lipophilic) |
| Conditions | Computational prediction; exact method unspecified but comparable across similar scaffolds. |
Why This Matters
A LogP difference of 0.68 translates to a roughly 5-fold increase in octanol-water partition coefficient, which can significantly impact bioavailability, tissue distribution, and off-target binding in cellular assays.
